molecular formula C13H16ClN3 B15221980 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Cat. No.: B15221980
M. Wt: 249.74 g/mol
InChI Key: POCZCOKSJXVTJG-UHFFFAOYSA-N
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Description

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydro-pyrazolo[3,4-c]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with a suitable diketone or ketoester in the presence of a base, followed by cyclization to form the pyrazolopyridine core. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the compound.

Scientific Research Applications

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride is unique due to its specific benzyl substitution, which can impart distinct biological and chemical properties compared to other pyrazolopyridine derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

6-benzyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C13H15N3.ClH/c1-2-4-11(5-3-1)9-16-7-6-12-8-14-15-13(12)10-16;/h1-5,8H,6-7,9-10H2,(H,14,15);1H

InChI Key

POCZCOKSJXVTJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=NN2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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